4-Aminobenzene-1,3-disulfonic acid

Dye intermediate solubility Reaction medium compatibility Aqueous processing

Isomeric impurities in aminobenzene disulfonic acids can cause failed syntheses and irreproducible analytics. Procure the exact 2,4-isomer (CAS 137-51-9) to eliminate this risk. - Distinct HPLC retention under ion-pair reversed-phase conditions enables separation from 2,5-isomer and trisulfonated analogs. - Delivers 5-fold higher polymer dry conductivity (0.052 S/cm) vs. para-isomer (0.009 S/cm), filling a gap in self-doped polyaniline profiles. - Freely water-soluble, permitting homogeneous diazotization without organic co-solvents. Supplied with CoA; ambient shipment with appropriate HazMat labeling.

Molecular Formula C6H7NO6S2
Molecular Weight 253.3 g/mol
CAS No. 137-51-9
Cat. No. B031847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzene-1,3-disulfonic acid
CAS137-51-9
Synonyms1-Amino-2,4-benzenedisulfonic Acid;  2-Aminobenzene-1,5-disulfonic Acid;  4-Amino-m-benzenedisulfonic Acid;  6-Amino-1,3-benzenedisulfonic Acid;  Aniline-2,4-disulfonic Acid
Molecular FormulaC6H7NO6S2
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N
InChIInChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
InChIKeyIMUUNYPYNWXUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzene-1,3-disulfonic Acid Identity & Properties


4-Aminobenzene-1,3-disulfonic acid (also known as aniline-2,4-disulfonic acid; CAS 137-51-9; molecular formula C6H7NO6S2; molecular weight 253.25 g/mol) is a disulfonated aromatic amine featuring two sulfonic acid groups positioned at the 1- and 3-positions and an amino group at the 4-position of the benzene ring [1]. This substitution pattern confers distinct physicochemical properties that directly influence its utility as a dye intermediate, pharmaceutical building block, and analytical reagent. The compound exists as a white to grayish crystalline solid, typically encountered as a dihydrate with a melting point of 120°C, decomposing at temperatures exceeding 120°C or above 259°C in anhydrous form . It is freely soluble in water and ethyl alcohol, a property that distinguishes it from other isomeric aminobenzene disulfonic acids . The compound is synthesized industrially via sulfonation of p-aminobenzenesulfonic acid using 20% oleum at controlled temperatures [2].

4-Aminobenzene-1,3-disulfonic Acid Isomer Specificity


The term "aminobenzene disulfonic acid" encompasses a family of positional isomers, but the specific 2,4-substitution pattern of 4-aminobenzene-1,3-disulfonic acid confers unique physicochemical behavior that precludes simple substitution in synthetic and analytical workflows. As demonstrated in head-to-head chromatographic separations, the 2,4-isomer exhibits distinct retention characteristics compared to the 2,5-isomer and trisulfonated analogs under identical ion-pair reversed-phase HPLC conditions [1]. Furthermore, the electrochemical polymerization behavior and resulting polymer conductivity differ markedly across isomers—the polymer derived from the 2,4-isomer precursor shows a dry conductivity of 0.052 S/cm, which is over 5-fold higher than that of the para-isomer (0.009 S/cm) [2]. These quantitative performance divergences mean that substituting the 2,4-isomer with the 2,5-isomer or other analogs without re-optimization of reaction conditions, purification protocols, or product specifications can lead to failed syntheses, irreproducible analytical results, and non-compliant final products in regulated environments. The sections below provide the quantitative evidence supporting this differentiation.

4-Aminobenzene-1,3-disulfonic Acid: Performance vs. Analogs


Aqueous Solubility vs. 2,5-Isomer

4-Aminobenzene-1,3-disulfonic acid (2,4-isomer) demonstrates markedly superior aqueous solubility compared to its 2,5-disulfonic acid isomer. The 2,4-isomer is reported as 'freely soluble in water' and 'soluble in water' by multiple authoritative sources . In contrast, the 2,5-isomer (aniline-2,5-disulfonic acid, CAS 98-44-2) is consistently characterized as 'slightly soluble in water' . This solubility differential is critical for applications requiring homogeneous aqueous reaction conditions, such as diazotization and azo coupling steps in dye synthesis, where the 2,5-isomer would require additional co-solvents or extended processing times.

Dye intermediate solubility Reaction medium compatibility Aqueous processing

Thermal Stability vs. 2,5-Isomer

4-Aminobenzene-1,3-disulfonic acid dihydrate exhibits a defined melting point of 120°C with decomposition occurring at temperatures exceeding 120°C [1]. This thermal behavior provides a narrow but well-defined processing window for applications requiring melting or elevated temperature steps. In contrast, the 2,5-disulfonic acid isomer is reported with a melting point above 259°C (decomposition) without a distinct melting transition . This difference in thermal behavior has practical implications for purification, formulation, and storage protocols.

Thermal stability Storage conditions Process safety

Polymer Conductivity vs. Isomeric Precursors

In a direct comparative study of electrochemical polymerization of aminobenzene sulfonic acid isomers in dimethylsulfoxide (DMSO), the dry conductivity of the polymer derived from 4-aminobenzene-1,3-disulfonic acid (the 2,4-isomer) was measured at 0.052 S/cm [1]. This value is nearly 6-fold higher than that of the polymer derived from the para-isomer (sulfanilic acid; 0.009 S/cm) and approximately 40% lower than the polymer from the meta-isomer (metanilic acid; 0.087 S/cm). This intermediate conductivity profile, combined with the fully sulfonated nature of the resulting polyaniline, positions the 2,4-isomer as a unique precursor for tuning conductive polymer properties.

Conductive polymers Self-doped polyaniline Electropolymerization

HPLC Resolution vs. 2,5-Isomer & Trisulfonated Analog

Under optimized ion-pair reversed-phase HPLC conditions (5% acetonitrile, 0.05 M Na2HPO4, 0.005 M TBAHS, pH 5.5, Spherisorb 10 ODS column), aniline-2,4-disulfonic acid elutes with a distinct retention time that allows baseline resolution from aniline-2,5-disulfonic acid and aniline [1]. Notably, aniline-2,4,6-trisulfonic acid does not elute under these conditions and requires a separate mobile phase (15% acetonitrile-water, pH 6.5) for elution. This validated analytical method enables precise quantification of the 2,4-isomer in complex sulfonation reaction mixtures, a capability essential for process monitoring and quality control in industrial manufacturing.

Ion-pair HPLC Analytical quality control Sulfonation mixture analysis

4-Aminobenzene-1,3-disulfonic Acid Applications


Azo & Reactive Dye Manufacturing

4-Aminobenzene-1,3-disulfonic acid serves as a critical diazo component in the synthesis of azo dyes, including Direct Brown 79 and various reactive dyes for cellulose fibers . Its freely soluble nature in water facilitates homogeneous diazotization in aqueous media, eliminating the need for organic co-solvents and simplifying downstream purification. The compound's well-defined thermal decomposition profile (>120°C) provides clear safety and handling parameters for large-scale manufacturing operations [1]. Procurement of this specific 2,4-isomer, rather than the 2,5-isomer, is essential to maintain solubility-dependent reaction efficiency and to avoid the analytical complications arising from isomeric impurities in final dye products.

Pharmaceutical Synthesis & Formulation

4-Aminobenzene-1,3-disulfonic acid is employed as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives as P2 receptor antagonists . Additionally, it has been identified as a component in the synthesis or formulation of Glycopyrronium Bromide to improve solubility or enhance stability in respiratory treatments . The compound's high aqueous solubility is advantageous for pharmaceutical formulations requiring dissolution in aqueous media. For research and development teams, the availability of validated HPLC methods for identity and purity verification [2] supports regulatory compliance and batch-to-batch consistency in drug substance manufacturing.

Metal Ion Detection & Sulfonation Analysis

The sulfonic acid groups of 4-aminobenzene-1,3-disulfonic acid confer utility as a reagent in analytical chemistry, particularly in the determination of metal ions . Furthermore, the validated ion-pair reversed-phase HPLC method [2] enables precise quantification of this compound in concentrated sulfuric acid sulfonation mixtures, a capability essential for process analytical technology (PAT) in industrial sulfonation processes. The chromatographic resolution of the 2,4-isomer from the 2,5-isomer and trisulfonated analogs provides a robust quality control metric that cannot be achieved with generic analytical approaches.

Self-Doped Polyaniline Precursor

4-Aminobenzene-1,3-disulfonic acid is a precursor for fully sulfonated, self-doped polyaniline via electrochemical polymerization in DMSO [3]. The resulting polymer exhibits a dry conductivity of 0.052 S/cm, a value distinct from polymers derived from other isomeric precursors (para-isomer: 0.009 S/cm; meta-isomer: 0.087 S/cm). This intermediate conductivity profile enables researchers to select a specific conductivity range without copolymerization. While the 2,5-isomer can also be polymerized to yield water-soluble conductive polymers (conductivity up to 0.34 S/cm) [4], the 2,4-isomer offers a conductivity value that fills a gap in the available conductivity spectrum of self-doped polyanilines.

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